molecular formula C18H13Br2NO3 B12139137 6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12139137
M. Wt: 451.1 g/mol
InChI Key: WVNWUEVAWGAJKN-UHFFFAOYSA-N
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Description

6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features bromine atoms at positions 6 and 8, a dimethylphenyl group at the nitrogen atom, and a carboxamide group at position 3 of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination: The starting material, 2-oxo-2H-chromene, is brominated at positions 6 and 8 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Amidation: The brominated chromene is then reacted with 2,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group at position 2 can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted chromenes with various functional groups at positions 6 and 8.

    Reduction: Formation of 2-hydroxychromene derivatives.

    Oxidation: Formation of oxidized chromene derivatives with additional functional groups.

Scientific Research Applications

6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: Employed in the design and synthesis of bioactive molecules and drug candidates.

    Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction and cellular responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    6,8-dibromo-2-oxo-2H-chromene-3-carboxamide: Lacks the dimethylphenyl group, which may affect its biological activity and chemical properties.

    N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atoms, which may influence its reactivity and interactions with molecular targets.

    6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Contains only one bromine atom, which may alter its chemical behavior and biological effects.

Uniqueness

6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both bromine atoms and the dimethylphenyl group, which contribute to its distinct chemical reactivity and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H13Br2NO3

Molecular Weight

451.1 g/mol

IUPAC Name

6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H13Br2NO3/c1-9-3-4-15(10(2)5-9)21-17(22)13-7-11-6-12(19)8-14(20)16(11)24-18(13)23/h3-8H,1-2H3,(H,21,22)

InChI Key

WVNWUEVAWGAJKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C

Origin of Product

United States

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